Product packaging for 1-[(Methylthio)methyl]piperidine(Cat. No.:CAS No. 17859-41-5)

1-[(Methylthio)methyl]piperidine

Cat. No.: B101371
CAS No.: 17859-41-5
M. Wt: 145.27 g/mol
InChI Key: WBGBLGWWFQCJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-[(Methylthio)methyl]piperidine is a specialized heterocyclic building block of interest in medicinal chemistry and organic synthesis. This compound features a piperidine ring, a common pharmacophore in bioactive molecules, functionalized with a (methylthio)methyl side chain . The incorporation of a sulfur atom within this side chain enhances the molecule's versatility, making it a valuable intermediate for the development of more complex structures through reactions such as alkylation or as a precursor for sulfoxide and sulfone derivatives . Its primary research application lies in its use as a key synthetic intermediate. Researchers utilize this scaffold in the design and synthesis of novel compounds for screening against biological targets. The piperidine core is frequently found in molecules with neurological activity, while the thioether group can be crucial for interactions with enzymes or receptors, as seen in the development of various HSP70 inhibitors and other pharmacologically active agents based on the piperidine structure . This compound is intended for use by qualified researchers in a controlled laboratory setting. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NS B101371 1-[(Methylthio)methyl]piperidine CAS No. 17859-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methylsulfanylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-9-7-8-5-3-2-4-6-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBLGWWFQCJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380371
Record name 1-[(methylthio)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17859-41-5
Record name 1-[(methylthio)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methylthio Methyl Piperidine and Its Structural Analogs

Strategies for Piperidine (B6355638) Ring Functionalization

The creation of these complex molecules hinges on two key strategic areas: the initial formation of the piperidine core and the subsequent or concurrent introduction of the necessary chemical groups.

Formation of the Piperidine Core

The piperidine ring is a common structural element in many pharmaceuticals and natural alkaloids. wikipedia.orgacs.org Its synthesis is a well-established area of organic chemistry. Common methods for constructing the piperidine skeleton include:

Hydrogenation of Pyridine (B92270) Derivatives: This is a widespread industrial method for producing piperidine, involving the reduction of pyridine, often using catalysts like molybdenum disulfide. wikipedia.org Variations of this method, such as using a modified Birch reduction with sodium in ethanol, are also employed. wikipedia.org

Cyclization of Acyclic Precursors: Piperidine rings can be formed through the cyclization of open-chain molecules containing the necessary atoms. For instance, a one-pot synthesis can be achieved by reacting alkyl dihalides with primary amines under microwave irradiation. organic-chemistry.org

Introduction of Methylthio and Methyl Substituents onto the Piperidine Ring

Once the piperidine ring is formed, or during its formation, the methylthio and methyl groups must be introduced at specific positions. This can be achieved through several functionalization techniques. The introduction of a methyl group on the piperidine ring can influence the compound's binding affinity and selectivity to biological targets. nih.gov

Classical and Advanced Synthetic Approaches

A range of classical and modern synthetic reactions are utilized to construct the final 1-[(methylthio)methyl]piperidine molecule and its analogs.

Mannich-type Reactions for Constructing Methylthio-Methyl-Piperidine Linkages

The Mannich reaction is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton. jofamericanscience.org This reaction is a powerful tool for creating carbon-carbon bonds and is particularly useful in synthesizing β-amino carbonyl compounds. ru.nl In the context of this compound, a variation of the Mannich reaction can be employed to forge the crucial bond between the piperidine nitrogen, a methylene (B1212753) group, and the sulfur atom of the methylthio group. The nitro-Mannich reaction, an important variant, involves the reaction of a nitroalkane with an imine to form a β-nitroamine, and has been used in the synthesis of various piperidine-based drugs. researchgate.net

Nucleophilic Substitution and Cycloaddition Reactions in Scaffold Assembly

Nucleophilic substitution reactions are fundamental to the synthesis of piperidine derivatives. These reactions involve an electron-rich nucleophile attacking an electron-deficient electrophile, resulting in the displacement of a leaving group. For instance, N-tosyl iodopyrrolidines and piperidines can be synthesized through the iodocyclization of unsaturated tosylamides. organic-chemistry.org The resulting piperidine can then undergo further nucleophilic substitution.

Cycloaddition reactions, which involve the joining of two or more unsaturated molecules to form a cyclic adduct, are also employed in constructing the piperidine scaffold. A formal [4+2] cycloaddition between an electron-deficient alkyne and a 3-chloropropylamine (B7771022) has been used in the synthesis of piperidine-containing natural products. acs.org The Diels-Alder reaction, a specific type of [4+2] cycloaddition, is another powerful tool in this context. youtube.com

Catalytic Hydrogenation and Reductive Amination for Ring Saturation and Functionalization

Catalytic hydrogenation is a key process for converting aromatic pyridine precursors into the saturated piperidine ring. wikipedia.orgnih.gov This reaction typically involves the use of a metal catalyst, such as platinum, palladium, or rhodium, under a hydrogen atmosphere. google.comresearchgate.net While often requiring high pressure and temperature, recent advancements have led to milder reaction conditions. nih.gov Electrocatalytic hydrogenation has emerged as a more sustainable alternative, allowing the reaction to proceed at ambient temperature and pressure. nih.gov

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines. researchgate.net This two-step process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.netnih.gov This method is particularly useful for introducing substituents onto the piperidine nitrogen or for constructing the piperidine ring itself through intramolecular cyclization. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperidine derivatives to minimize environmental impact and enhance sustainability. nih.govajchem-a.com This includes the use of environmentally benign solvents, solvent-free reaction conditions, and alternative energy sources. nih.govajchem-a.com

Solvent-Free Reaction Conditions and Environmentally Conscious Methodologies

The development of solvent-free reaction conditions represents a significant advancement in the green synthesis of piperidine-containing compounds. youtube.com These methods reduce volatile organic compound (VOC) emissions and simplify product purification. One notable approach involves the condensation of an amine, an aldehyde, and an active methylene compound, which can sometimes be performed without a solvent. For instance, the synthesis of highly substituted piperidines has been achieved under solvent-free conditions at room temperature, demonstrating the feasibility of this eco-friendly approach. ajchem-a.com

Water, as a solvent, offers a green alternative to traditional organic solvents. nih.gov The use of water as a solvent in the synthesis of piperidine derivatives not only aligns with green chemistry principles but can also influence reaction selectivity. nih.govacs.org For example, the hydrogenation of certain pyridine derivatives to piperidines has been successfully carried out in water. nih.gov

Another environmentally conscious methodology is the use of microwave-assisted synthesis. tsijournals.comnih.govmdpi.comtsijournals.commdpi.com Microwave irradiation can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating. tsijournals.commdpi.com This technique has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds, including pyrimidines and thiazolidinones derived from piperidine precursors. tsijournals.comtsijournals.com

A plausible green synthesis for this compound could involve a Mannich-type reaction between piperidine, formaldehyde (B43269), and methanethiol. nih.govresearchgate.netnih.govrsc.org This reaction, which is a classic method for forming C-N and C-C bonds, could potentially be adapted to solvent-free or aqueous conditions to enhance its green profile. nih.gov The Eschweiler-Clarke reaction, a method for the methylation of amines using formic acid and formaldehyde, provides a conceptual basis for such a transformation, though it would need to be adapted for the introduction of the methylthiomethyl group. wikipedia.orgambeed.comorganic-chemistry.orgjk-sci.comyoutube.com

Table 1: Examples of Green Synthetic Approaches to Piperidine Derivatives

Reaction TypeGreen PrincipleReactantsProductsReference
Solvent-Free CondensationSolvent-FreeAldehydes, 2,7-naphthalenediol, ammonium (B1175870) carboxylatesHighly substituted piperidines ajchem-a.com
Hydrogenation in WaterGreen SolventSubstituted pyridinesSubstituted piperidines nih.gov
Microwave-Assisted CyclizationAlternative Energy Source1-(4-(4-piperidin-1-yl)phenyl)ethanone, aryl aldehydes, guanidine (B92328) hydrochloridePiperidine-containing pyrimidines tsijournals.comtsijournals.com
Proposed Mannich ReactionAtom Economy, Potential for Green SolventsPiperidine, Formaldehyde, MethanethiolThis compound nih.gov

Light-Mediated and Other Alternative Activation Techniques in Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. nih.govresearchgate.netbeilstein-journals.orgnih.gov This technique has been applied to the synthesis of densely functionalized piperidines through radical silylative cyclization of aza-1,6-dienes. nih.govresearchgate.net The reaction is initiated by a chemoselective addition of a silyl (B83357) radical to an electron-deficient olefin, driven by visible light, leading to the formation of the piperidine ring with high atom economy. nih.gov

Photoredox catalysis has also been utilized for the highly diastereoselective α-amino C–H arylation of substituted piperidine derivatives. nih.gov This method allows for the functionalization of complex piperidines containing pre-existing stereocenters with high selectivity. nih.gov Furthermore, a one-step synthesis of tetrafluorinated piperidines from nitrones has been achieved using an iridium photocatalyst activated by blue light. beilstein-journals.org

While direct light-mediated synthesis of this compound has not been explicitly reported, the existing literature on photocatalytic C-H functionalization and cyclization reactions provides a strong foundation for developing such a method. nih.govresearchgate.netbeilstein-journals.orgnih.gov For instance, a photocatalytic approach could potentially be devised to couple a methylthiomethyl radical with the nitrogen of the piperidine ring or to functionalize a pre-existing piperidine derivative.

Table 2: Examples of Light-Mediated Synthesis of Piperidine Derivatives

Reaction TypeActivation MethodReactantsProductsReference
Radical Silylative CyclizationVisible-Light PhotocatalysisAza-1,6-dienesDensely functionalized piperidines nih.govresearchgate.net
α-Amino C–H ArylationPhotoredox CatalysisSubstituted piperidines, cyano(hetero)arenesα-Arylated piperidines nih.gov
Annelation ReactionVisible-Light-Promoted PhotocatalysisNitrones, tetrafluorinated iodobromobutaneTetrafluorinated piperidines beilstein-journals.org

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of piperidine derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Chiral Auxiliaries and Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully employed in the synthesis of enantiomerically enriched piperidine derivatives. For example, phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral auxiliaries, allowing for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Similarly, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been used to achieve high diastereoselectivity in the synthesis of 2-substituted dehydropiperidinones, which can be further transformed into various disubstituted piperidines. cdnsciencepub.com

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. acs.org Transaminases, a class of enzymes, have been utilized for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones with high enantiomeric excess. acs.org In another example, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and a pyridine derivative has been developed to produce 3-substituted tetrahydropyridines, which are precursors to enantioenriched 3-piperidines. acs.org

For the asymmetric synthesis of derivatives of this compound, one could envision employing a chiral auxiliary attached to the piperidine ring or utilizing an asymmetric catalyst in a key bond-forming step. For instance, a chiral auxiliary on the piperidine ring could direct the stereoselective alkylation at the nitrogen atom with a methylthiomethyl electrophile.

Table 3: Examples of Chiral Auxiliary and Asymmetric Catalysis in Piperidine Synthesis

MethodKey Reagent/CatalystReactantsProductsReference
Chiral AuxiliaryPhenylglycinol-derived oxazolopiperidone lactamChiral amino alcohol, δ-oxo acid derivativeEnantiopure polysubstituted piperidines researchgate.net
Chiral AuxiliaryD-arabinopyranosylamineDanishefsky's diene, O-pivaloylated arabinosylaldiminesDiastereomerically enriched dehydropiperidinones cdnsciencepub.com
Asymmetric CatalysisTransaminaseω-chloroketonesEnantiomerically enriched 2-substituted piperidines acs.org
Asymmetric CatalysisRhodium catalystAryl boronic acids, phenyl pyridine-1(2H)-carboxylateEnantioenriched 3-substituted tetrahydropyridines acs.org

Diastereoselective Approaches in Piperidine Construction

Diastereoselective synthesis aims to control the formation of one diastereomer over others. Several strategies have been developed for the diastereoselective construction of the piperidine ring. acs.org A robustly diastereoselective reductive amination/aza-Michael reaction sequence has been reported for the synthesis of polysubstituted N-(hetero)aryl piperidines. acs.org This method demonstrates that the presence of water can enhance the diastereoselectivity. acs.org

The aza-Prins cyclization, the coupling of homoallylic amines with aldehydes, is a versatile method for the synthesis of trans-2,4-disubstituted piperidines in a highly diastereoselective manner. thieme-connect.com Furthermore, a radical (4+2) cycloaddition reaction catalyzed by boronyl radicals has been developed for the synthesis of piperidines with dense substituents at the 3,4,5-positions with high diastereoselectivity. nih.gov

A diastereoselective approach to substituted this compound derivatives could involve the cyclization of an acyclic precursor containing the methylthiomethyl group and pre-existing stereocenters. For example, a diastereoselective intramolecular cyclization of an N-(methylthiomethyl) substituted amino alcohol or amino alkene could be envisioned to construct the piperidine ring with controlled stereochemistry.

Table 4: Examples of Diastereoselective Approaches to Piperidine Synthesis

Reaction TypeKey FeatureReactantsProductsReference
Reductive Amination/Aza-Michael ReactionWater-enhanced diastereoselectivityHeterocyclic amines, carbonyl electrophilesPolysubstituted N-(hetero)aryl piperidines acs.org
Aza-Prins CyclizationHigh diastereoselectivity for trans productsHomoallylic amines, aldehydestrans-2,4-Disubstituted piperidines thieme-connect.com
Radical (4+2) CycloadditionBoronyl radical catalysis3-Aroyl azetidines, alkenesPolysubstituted piperidines nih.gov

Spectroscopic and Structural Elucidation of 1 Methylthio Methyl Piperidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterizationhmdb.cachemicalbook.comnih.govuq.edu.aunih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1-[(methylthio)methyl]piperidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional NMR techniques that provide initial and crucial structural information.

¹H NMR: The ¹H NMR spectrum of a related compound, 1-[(phenylthio)methyl]piperidine (B1618921), shows characteristic signals that can be extrapolated to understand the spectrum of this compound. For instance, the protons on the piperidine (B6355638) ring typically appear as multiplets in the upfield region, while the methylene (B1212753) bridge protons (-CH₂-S-) would be expected to appear as a singlet. In 1-[(phenylthio)methyl]piperidine, this singlet is observed at approximately 3.55 ppm. The methyl group protons (-S-CH₃) in this compound would likely appear as a singlet further upfield.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-[(phenylthio)methyl]piperidine, key signals are observed for the piperidine ring carbons, the methylene bridge carbon, and the aromatic carbons of the phenyl group. In the case of this compound, one would expect to see signals for the piperidine carbons, the methylene carbon adjacent to the sulfur, and a distinct signal for the methyl carbon of the methylthio group.

A representative, though not identical, dataset for N-methylpiperidine shows the following ¹³C NMR chemical shifts, which can serve as a reference for the piperidine ring carbons in this compound. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Related Compounds

CompoundNucleusChemical Shift (ppm)MultiplicityAssignment
1-[(Phenylthio)methyl]piperidine ¹H3.55s-CH₂-S-
2.30–2.45mPiperidine N-CH₂
1.40–1.70mPiperidine ring protons
¹³C53.8-CH₂-S-
45.6Piperidine N-CH₂
25.3Piperidine ring carbons
N-Methylpiperidine chemicalbook.com¹H2.33N-CH₂
2.234N-CH₃
1.586Piperidine ring protons
1.41Piperidine ring protons
¹³C56.8N-CH₂
47.8N-CH₃
26.8Piperidine ring carbons
24.8Piperidine ring carbons

Note: 's' denotes singlet, 'm' denotes multiplet. Data for 1-[(phenylthio)methyl]piperidine and N-methylpiperidine are provided for illustrative purposes.

Two-dimensional (2D) NMR techniques are indispensable for establishing unambiguous connectivity and spatial relationships within a molecule. youtube.comemerypharma.comepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. emerypharma.comnih.gov For this compound, an HSQC spectrum would definitively link the proton signals of the piperidine ring, the methylene bridge, and the methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). epfl.chyoutube.com This would be crucial in confirming the connectivity between the piperidine nitrogen, the methylene bridge, and the methylthio group. For example, correlations would be expected between the protons of the N-CH₂ groups of the piperidine ring and the carbon of the methylene bridge (-CH₂-S-), as well as between the protons of the methylene bridge and the methyl carbon (-S-CH₃).

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. emerypharma.com In this compound, COSY would show correlations between the adjacent protons within the piperidine ring, helping to assign the specific ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the methylthio group and the protons of the piperidine ring, offering insights into the preferred orientation of the (methylthio)methyl substituent.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the piperidine ring. The chemical shift of the nitrogen is sensitive to its hybridization, substitution, and participation in intermolecular interactions. researchgate.net For N-methylpiperidine, a related compound, ¹⁵N NMR data is available and provides a reference point. nih.gov In the context of this compound, the ¹⁵N chemical shift would be influenced by the electron-withdrawing or -donating nature of the (methylthio)methyl substituent.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification and Conformational Analysishmdb.canih.govnih.govnist.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Strong C-H stretching vibrations from the piperidine and methyl groups are anticipated in the 2800-3000 cm⁻¹ region. nist.gov The C-N stretching vibration of the tertiary amine in the piperidine ring would likely appear in the 1000-1250 cm⁻¹ region. A key, albeit potentially weak, absorption would be the C-S stretching vibration of the thioether group, typically found in the 600-800 cm⁻¹ range. For comparison, the IR spectrum of N-methylpiperidine shows prominent peaks corresponding to C-H stretching and bending vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The C-S bond, for instance, often gives a more distinct signal in the Raman spectrum than in the IR spectrum. The symmetric C-H stretching and ring breathing modes of the piperidine ring would also be observable. Data for the related N-methylpiperidine shows characteristic Raman shifts. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueReference Compound
C-H stretching (piperidine, methyl)2800-3000IR, RamanN-Methylpiperidine nist.gov
C-N stretching (tertiary amine)1000-1250IRGeneral range
C-S stretching (thioether)600-800IR, Raman1-[(Phenylthio)methyl]piperidine

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysishmdb.cachemicalbook.comnih.govlibretexts.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₇H₁₅NS), the exact molecular weight can be calculated. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for piperidine derivatives involve the loss of substituents attached to the nitrogen atom and cleavage of the piperidine ring. mdpi.com

A likely and significant fragmentation pathway would involve the cleavage of the C-N bond between the piperidine ring and the (methylthio)methyl group, leading to the formation of a stable piperidinyl cation or a (methylthio)methyl radical, and vice versa. Another characteristic fragmentation would be the α-cleavage, where the bond adjacent to the nitrogen atom within the ring is broken. The mass spectrum of the related N-methylpiperidine shows a prominent base peak at m/z 98, which corresponds to the loss of a hydrogen atom from the molecular ion. nih.govnist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment Ion
145[C₇H₁₅NS]⁺ (Molecular Ion)
84[C₅H₁₀N]⁺ (Piperidinyl cation after cleavage)
61[CH₃S-CH₂]⁺ ((Methylthio)methyl cation)

The fragmentation pattern is predictive and based on the general fragmentation of similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₇H₁₅NS. The theoretical exact mass of the neutral molecule can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ³²S). However, in mass spectrometry, the measurement is of the ionized molecule. In a typical HRMS experiment using a soft ionization technique like ESI, the compound would be observed as the protonated molecule, [M+H]⁺.

The determination of the exact mass of this protonated molecular ion would allow for the confident confirmation of its elemental composition, a critical step in its characterization. Any significant deviation between the measured exact mass and the calculated mass would indicate an incorrect structural assignment or the presence of impurities.

Table 1: Theoretical High-Resolution Mass Data for Protonated this compound

Ion FormulaCalculated m/z (Da)
[C₇H₁₆NS]⁺146.0998

This table presents the theoretical exact mass for the protonated molecule, which would be the primary target for confirmation in an HRMS analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Both EI and ESI are common ionization methods in mass spectrometry, each providing complementary information for structural elucidation.

Electron Ionization (EI)

Electron ionization is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process not only ionizes the molecule to form a molecular ion (M⁺·) but also imparts significant internal energy, leading to extensive and predictable fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions that reveal its structural components. chemguide.co.uk

For this compound, the molecular ion would be expected at an m/z of 145. The fragmentation pattern would likely be dominated by cleavages at the bonds adjacent to the nitrogen and sulfur atoms, as these are relatively weak and lead to the formation of stable charged fragments.

Key expected fragmentation pathways include:

Alpha-cleavage adjacent to the nitrogen atom: This is a characteristic fragmentation for amines. libretexts.orgmiamioh.edu Loss of the largest alkyl group from the nitrogen is often preferred. In this case, cleavage of the C-N bond within the piperidine ring or the exocyclic C-N bond could occur. The most prominent fragmentation would likely involve the cleavage of the bond between the piperidine ring and the methylene bridge, leading to the formation of a stable iminium ion.

Cleavage of the C-S bond: The bond between the methylene group and the sulfur atom is also susceptible to cleavage.

Fragmentation of the piperidine ring: The piperidine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like ethene.

Table 2: Predicted Major Fragment Ions of this compound in EI-MS

Proposed Fragment Ionm/z (Nominal)Possible Origin
[C₇H₁₅NS]⁺· (Molecular Ion)145Ionization of parent molecule
[C₆H₁₂N]⁺98Loss of ·CH₂SCH₃ radical
[C₅H₁₀N]⁺84Fragmentation of piperidine ring
[CH₂SCH₃]⁺61Cleavage of N-CH₂ bond
[CH₃S]⁺47Cleavage of CH₂-S bond

This table outlines the plausible major fragment ions that would be expected in an electron ionization mass spectrum, based on established fragmentation rules for similar chemical structures.

Electrospray Ionization (ESI)

In contrast to EI, electrospray ionization is a soft ionization technique. nih.gov It is particularly well-suited for polar and thermally labile molecules. In ESI-MS, the analyte is dissolved in a solvent and sprayed through a charged capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov

For this compound, analysis by ESI in positive ion mode would be expected to readily produce the protonated molecule, [M+H]⁺, at m/z 146. Due to the gentleness of the ESI process, this would likely be the base peak in the spectrum, with minimal in-source fragmentation. uvic.ca This makes ESI an excellent method for determining the molecular weight of the compound.

If further structural information is desired, tandem mass spectrometry (MS/MS) can be employed. In an ESI-MS/MS experiment, the protonated molecular ion ([M+H]⁺) is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. uvic.ca The fragmentation of the protonated molecule would likely follow pathways similar to those in EI, such as the cleavage of the N-CH₂ and CH₂-S bonds, providing valuable structural confirmation. The analysis of piperidine alkaloids by ESI-MS/MS has demonstrated the utility of this technique for characterizing the piperidine core and its substituents. scielo.brresearchgate.net

Computational and Quantum Chemical Investigations of 1 Methylthio Methyl Piperidine

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. By utilizing methods like B3LYP with various basis sets, researchers can gain insights into the fundamental characteristics of compounds such as 1-[(Methylthio)methyl]piperidine. These calculations provide a theoretical framework for understanding its geometry, stability, reactivity, and intramolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for a Piperidine (B6355638) Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-N1.47
C-C1.54
C-H1.10
N-C-C111.5
C-N-C112.0
C-C-C110.0
Note: Data is illustrative and based on typical piperidine structures. Actual values for this compound would require specific DFT calculations.

Vibrational spectroscopy, coupled with DFT calculations, is a vital tool for the structural analysis of molecules. Theoretical vibrational frequencies are often calculated using methods like B3LYP to complement experimental FT-IR and FT-Raman data. nih.govresearchgate.net The Potential Energy Distribution (PED) analysis helps in the precise assignment of vibrational modes, clarifying the contribution of different internal coordinates to each normal vibration. mdpi.comnih.gov For instance, the characteristic stretching vibrations of C-H, N-H, and C-N bonds in piperidine derivatives can be identified and assigned based on their calculated frequencies and PED contributions. researchgate.netnih.gov Typically, C-H stretching vibrations in methyl groups are observed in the range of 2900-3050 cm⁻¹. scirp.org The C-N stretching vibrations in similar cyclic amines are expected in the range of 1386–1266 cm⁻¹. nih.gov

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. dergipark.org.tr The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides insights into the molecule's kinetic stability and reactivity. mdpi.com A smaller energy gap suggests higher chemical reactivity and a greater tendency for charge transfer to occur within the molecule. researchgate.netresearchgate.net This analysis is fundamental for predicting how the molecule will interact with other species.

Table 2: Frontier Molecular Orbital Parameters

ParameterDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ionization potential and electron-donating ability. ajchem-a.com
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the electron affinity and electron-accepting ability. ajchem-a.com
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest possible electronic excitation. mdpi.comschrodinger.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue represents positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their high electronegativity, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms would exhibit positive potential. researchgate.net

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density on atoms within a molecule, providing a more robust description of atomic charges compared to other methods like Mulliken population analysis. q-chem.com These natural charges offer a better understanding of the electrostatic interactions.

Fukui functions are local reactivity descriptors derived from the electron density, which help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com These descriptors, often calculated using NPA charges, provide quantitative measures of the reactivity at different atomic centers. researchgate.net

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation. wikipedia.org However, the presence of the nitrogen heteroatom introduces the possibility of two distinct chair conformations: one with the N-H bond (or in this case, the N-CH2SCH3 substituent) in an axial position and the other in an equatorial position. wikipedia.org For piperidine itself, the equatorial conformation is generally found to be more stable. wikipedia.org The conformational preference of the 1-[(Methylthio)methyl] substituent on the piperidine ring is a key aspect that could be elucidated through MD simulations. The interplay of steric and electronic effects of the (methylthio)methyl group would determine the equilibrium between the axial and equatorial conformers.

The dynamic behavior of the (methylthio)methyl side chain itself is another area of interest. Torsional rotations around the N-CH2 and CH2-S bonds would lead to a variety of accessible conformations. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them. This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules or biological targets.

A recent study utilized MD simulations to investigate the conformational stability of various piperidine derivatives, providing insights into their root-mean-square deviation (RMSD), hydrogen bonding, and solvent-accessible surface area. researchgate.net Such analyses for this compound would be invaluable.

Table 1: Potential Parameters for MD Simulation of this compound

ParameterDescriptionPotential Insights
Force Field A set of parameters describing the potential energy of the system.Determines the accuracy of the simulation in reproducing experimental properties.
Solvent Model Representation of the solvent environment (e.g., explicit water).Crucial for studying solvation effects and intermolecular interactions with the solvent.
Simulation Time The duration of the simulated trajectory.Longer simulations are needed to observe slower conformational changes and ensure adequate sampling.
Temperature and Pressure Thermodynamic conditions of the simulation.Allows for the study of the system under physiologically relevant conditions.
Analysis Metrics RMSD, Radius of Gyration, Hydrogen Bond Analysis, Radial Distribution Functions.Provide quantitative measures of conformational stability, compactness, and intermolecular interactions.

This table is generated based on general practices in molecular dynamics simulations of organic molecules.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, often employing density functional theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. While specific theoretical investigations into the reaction mechanisms of this compound are not documented, studies on related piperidine compounds offer valuable precedents for the types of reactions and mechanistic pathways that could be explored. acs.orgacs.org

One area of potential reactivity for this compound is its role as a catalyst or reactant in various organic transformations. For instance, piperidine is a well-known catalyst for the Knoevenagel condensation. acs.org Theoretical calculations have detailed the reaction mechanism, involving the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, which is then attacked by a nucleophile. The final step involves the elimination of the piperidine catalyst. acs.org A similar mechanistic investigation for a reaction involving this compound would involve locating the transition states for each elementary step and calculating the corresponding activation energies.

Another relevant area is the intramolecular reactivity of the piperidine moiety. Copper-catalyzed intramolecular C-H amination has been studied for the synthesis of piperidines. acs.org DFT calculations have been used to propose a catalytic cycle and to understand the effect of different ligands on the reaction outcome. acs.org For this compound, theoretical studies could explore the possibility of intramolecular reactions, such as cyclization or rearrangement, and identify the transition states associated with these processes.

The (methylthio)methyl substituent introduces additional reactive sites. The sulfur atom can be a site for oxidation or can participate in reactions involving sulfur ylides. Theoretical calculations could be employed to study the mechanisms of such reactions, including the determination of transition state geometries and energies.

Table 2: Key Aspects of Theoretical Reaction Mechanism Studies

AspectDescriptionRelevance to this compound
Reactant and Product Geometries Optimized structures of the starting materials and final products.Provides the energetic baseline for the reaction profile.
Intermediate Structures Geometries of any stable species formed during the reaction.Helps in understanding the stepwise nature of the reaction.
Transition State (TS) Search Locating the saddle point on the potential energy surface connecting reactants/intermediates and products.The geometry of the TS provides insight into the bond-making and bond-breaking processes.
Frequency Analysis Calculation of vibrational frequencies to confirm the nature of stationary points (minima or transition states).A single imaginary frequency characterizes a true transition state.
Activation Energy (ΔG‡) The free energy difference between the transition state and the reactants.Determines the rate of the reaction.
Reaction Energy (ΔG_rxn) The free energy difference between the products and the reactants.Indicates the thermodynamic feasibility of the reaction.

This table outlines the standard computational workflow for investigating reaction mechanisms.

In the context of this compound, theoretical studies could also investigate the mechanism of its formation, for example, through the reaction of piperidine with formaldehyde (B43269) and methanethiol. Such a study would involve calculating the transition states for the nucleophilic attack of the piperidine nitrogen on formaldehyde and the subsequent reaction with methanethiol.

Chemical Reactivity and Reaction Mechanisms of 1 Methylthio Methyl Piperidine Analogs

Kinetic Studies of Reactions Involving the Methylthio-Piperidine Moiety

Kinetic investigations into the reactions of the methylthio-piperidine moiety are essential for elucidating reaction mechanisms and optimizing reaction conditions. While specific kinetic data for 1-[(Methylthio)methyl]piperidine is not extensively documented in publicly available literature, studies on analogous systems provide valuable insights.

For instance, the hydrolysis of N-substituted amides, which share some structural similarities with the N-CH2-S linkage, has been studied in high-temperature water. These studies revealed that the hydrolysis rate is first-order in both the amide and water concentration and is pH-dependent. psu.edu At near-neutral pH, the rate is relatively insensitive to pH changes, while it increases significantly in acidic or basic conditions. psu.edu A likely mechanism involves an SN2 attack by water on the carbonyl carbon. psu.edu Similarly, kinetic studies on the hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide have been performed to understand its stability in aqueous solutions. nih.gov

In the context of nucleophilic substitution, kinetic studies on the reactions of N-methyl α-bromoacetanilides with benzylamines in dimethyl sulfoxide (B87167) have shown complex kinetics, with Hammett and Brønsted plots exhibiting biphasic behavior. iaea.org This suggests a change in the transition state structure depending on the electronic nature of the substituents. iaea.org For electron-donating substituents on the substrate, a concerted mechanism with a five-membered ring transition state involving hydrogen bonding is proposed. iaea.org In contrast, for electron-withdrawing substituents, a concerted mechanism with an enolate-like transition state is suggested. iaea.org

While not directly involving the methylthio-piperidine moiety, kinetic studies on the hydrolysis of O-acetylated N-acetylneuraminic acid derivatives highlight the influence of adjacent functional groups on reaction rates. The presence of O-acetyl groups significantly slows down the acid-catalyzed hydrolysis of the glycosidic linkage. nih.gov

These examples underscore the importance of kinetic studies in understanding reaction mechanisms. For this compound and its analogs, future kinetic investigations would be invaluable for predicting reactivity and controlling reaction outcomes.

Mechanistic Pathways of Nucleophilic Attack and Rearrangement Reactions

The this compound scaffold is susceptible to nucleophilic attack and can undergo various rearrangement reactions, with the Pummerer rearrangement being a prominent example for its oxidized sulfoxide derivative.

The general mechanism of the Pummerer rearrangement involves the reaction of a sulfoxide with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride, to form an α-acyloxy sulfide (B99878). numberanalytics.comnumberanalytics.com The process is initiated by the activation of the sulfoxide by the electrophile, leading to a sulfenium ion intermediate. numberanalytics.comnumberanalytics.com This intermediate is then attacked by a nucleophile, such as acetate (B1210297), to yield the final product. numberanalytics.comwikipedia.org The nature of the activator and the reaction conditions can significantly influence the reaction pathway and efficiency. numberanalytics.com For instance, the use of trimethylsilyl (B98337) triflate (TMSOTf) in combination with amide solvents like N,N-dimethylacetamide (DMAC) or N-methyl-2-pyrrolidone (NMP) has been shown to be effective in promoting highly stereoselective Pummerer reactions. acs.orgacs.org Mechanistic studies suggest that an amide/TMSOTf complex acts as an efficient activation reagent for acetic anhydride and as a trapping agent for the released acetate ion. acs.orgacs.org

Beyond the classic Pummerer rearrangement, thionium (B1214772) ions, which are key intermediates in these reactions, can be trapped by various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmanchester.ac.uk This extends the synthetic utility of this chemistry. For example, the reaction of α,β-unsaturated carbonyl compounds with thiols can proceed via a Michael addition, where the thiol attacks the β-carbon. nih.gov Computational studies have provided insights into the underlying mechanisms, highlighting the importance of base catalysis for the reactivity of the thiol group. nih.gov

The hydrolysis of related N-substituted amides has been shown to proceed via an SN2 mechanism, with water acting as the nucleophile. psu.edu The reactivity is sensitive to the steric bulk of the substituents on the carbonyl carbon. psu.edu

Stereochemical Outcomes and Regioselectivity in Chemical Transformations

The stereochemical and regiochemical outcomes of reactions involving this compound analogs are critical for their application in asymmetric synthesis and the construction of complex molecules.

The Pummerer rearrangement, when applied to chiral sulfoxides, can proceed with a high degree of stereoselectivity. numberanalytics.comnumberanalytics.com The stereochemistry of the resulting α-acetoxy sulfide is influenced by the stereochemistry of the starting sulfoxide, the reaction conditions, and the nature of the substituents. numberanalytics.comnumberanalytics.com Factors controlling stereoselectivity include steric and electronic effects of the substituents and the choice of acid and solvent. numberanalytics.com Highly diastereoselective and enantioselective Pummerer reactions have been achieved by utilizing nonbonded S···O interactions, both intermolecularly with amide solvents and intramolecularly within the chiral sulfoxide substrate. acs.orgacs.org The transfer of chirality from the sulfur atom to the adjacent carbon can be highly efficient under optimized conditions. manchester.ac.uk

Regioselectivity is another important aspect, particularly in functionalization reactions of the piperidine (B6355638) ring. The presence of different substituents on the piperidine ring can direct incoming reagents to specific positions. For instance, in the oxidation of methylpiperidine derivatives, the regioselectivity of the reaction can be influenced by the presence and position of substituents on the side chain. researchgate.net Photocatalytic oxidation of saturated N-heterocycles has been shown to allow for both α- and β-functionalization, with the regioselectivity being tunable. chemrxiv.org For example, β-substituted piperidines can be selectively desaturated at the less substituted α,β-site. chemrxiv.org Similarly, α-substituted piperidines undergo highly regioselective desaturation at the less substituted α,β-position. chemrxiv.org The functionalization of piperidine derivatives can be controlled by the choice of catalyst and protecting groups on the nitrogen atom, allowing for site-selective C-H activation at the C2, C3, or C4 positions. nih.govresearchgate.net

The synthesis of piperidine derivatives through intramolecular cyclization reactions also raises questions of regioselectivity, with pathways such as 6-endo-trig cyclization being observed. nih.gov

Oxidation and Reduction Chemistry of Sulfur and Nitrogen Centers within the Compound

The sulfur and nitrogen atoms in this compound are both susceptible to oxidation and reduction, leading to a variety of derivatives with different chemical properties.

Oxidation:

The sulfur atom can be oxidized to a sulfoxide and further to a sulfone. The oxidation of sulfides to sulfoxides and sulfones is a common transformation in organic synthesis. For example, the reaction of caryophyllene (B1175711) oxide with phenylmethanethiol yields sulfides that can be subsequently oxidized to the corresponding sulfoxides and sulfones. researchgate.net

The nitrogen atom in the piperidine ring can be oxidized to an N-oxide. google.com The formation of N-oxides from tertiary amines is a known metabolic pathway and can also be achieved through chemical oxidation. google.comgoogle.com The reactivity of these N-oxides can differ significantly from the parent amine. google.comgoogle.com For instance, N-oxides can be less potent pharmacologically than their tertiary amine counterparts, and N-oxidation is often considered a deactivation pathway. google.com However, in some cases, N-oxides can serve as prodrugs that are reduced back to the active tertiary amine in vivo. google.comgoogle.com

Computational studies on the oxidation of dimethylsulfide (DMS) and trimethylamine (B31210) (TMA) by cytochrome P450 have shown that S-oxidation is more favorable than S-dealkylation, while N-dealkylation is more favorable than N-oxidation. researchgate.net

Reduction:

The sulfoxide derivative of this compound can be reduced back to the sulfide. A variety of reagents are available for the chemoselective deoxygenation of sulfoxides. organic-chemistry.org These include combinations like triflic anhydride and potassium iodide, which tolerate various functional groups. organic-chemistry.org Other methods employ reagents such as thionyl chloride and triphenylphosphine, or catalytic systems based on metals like manganese. organic-chemistry.orgrsc.orgacs.org The reduction of sulfoxides is a key step in many synthetic sequences. rsc.org

The piperidine N-oxide can be reduced back to the piperidine. While chemical reduction of N-oxides is generally straightforward, the extent of this reduction in biological systems can vary significantly. google.comgoogle.com A mild and efficient method for the reduction of pyridine (B92270) N-oxides to piperidines utilizes ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org

The interplay of oxidation and reduction at both the sulfur and nitrogen centers allows for the fine-tuning of the chemical and physical properties of this compound analogs, making them versatile building blocks in medicinal and materials chemistry.

Derivatization and Analog Development Based on the 1 Methylthio Methyl Piperidine Scaffold

Rational Design Principles for Novel Substituted Piperidine (B6355638) Analogs

The rational design of new chemical entities from a lead scaffold like 1-[(Methylthio)methyl]piperidine is a cornerstone of modern drug discovery. This process involves a strategic and knowledge-based approach to modifying the molecule to enhance desired properties, such as potency and selectivity, while minimizing undesirable characteristics.

Computational methods, such as molecular dynamics simulations and in-silico docking, are integral to the rational design process. researchgate.netdundee.ac.uk These techniques allow researchers to model how analogs of the this compound scaffold might interact with the binding pocket of a biological target, such as an enzyme or receptor. dundee.ac.uk By visualizing these interactions, chemists can prioritize synthetic targets. For example, simulations can reveal how different substituents on the piperidine nitrogen or at other positions on the ring interact with specific amino acid residues like leucine, threonine, or tyrosine within a lipophilic binding pocket, guiding the design of analogs with improved affinity. researchgate.net

Synthetic Strategies for Advanced Scaffolds and Conjugates Incorporating the Core Structure

The synthesis of advanced analogs based on the this compound scaffold relies on a diverse toolkit of modern organic chemistry reactions. These strategies enable the precise modification of the core structure and the construction of more complex molecules and conjugates.

A foundational method for accessing substituted piperidines is the hydrogenation of corresponding pyridine (B92270) precursors. This approach is widely used due to the commercial availability of a vast array of substituted pyridines. The reactions typically employ transition metal catalysts under hydrogen pressure, although various catalytic systems have been developed to improve stereoselectivity and functional group tolerance. nih.gov

For building more complex, multi-substituted piperidine rings, intramolecular cyclization reactions are a powerful tool. nih.gov These reactions involve constructing a linear precursor that already contains the nitrogen atom and other required functionalities, which then undergoes a ring-closing reaction to form the piperidine heterocycle. Methods such as radical cyclization or reductive amination of keto-amines allow for the controlled synthesis of piperidines with specific substitution patterns. nih.gov A biocatalytic approach using enzymes like transaminases has also been developed for the enantioselective synthesis of substituted piperidines through an aza-Michael reaction, offering a greener and highly selective alternative to traditional chemical methods. mmu.ac.uk

To create advanced scaffolds, chemists often employ transition-metal-catalyzed cross-coupling reactions. For instance, Heck coupling reactions can be used to attach benzylic groups to the piperidine ring, providing access to a class of 2-substituted-5-benzylic-5,6-dehydropiperidines, which can be subsequently hydrogenated to yield 2,5-disubstituted piperidines. whiterose.ac.uk This strategy significantly expands the structural diversity achievable from simple piperidine building blocks.

The synthesis of conjugates, where the piperidine scaffold is linked to another molecular entity, involves specific ligation chemistry. For example, if an analog is designed with a carboxylic acid or an amine handle, standard amide bond formation can be used to couple it to peptides, fluorophores, or other functional molecules. The synthesis of key intermediates, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, often involves multi-step sequences including Strecker-type condensations, hydrolyses, and N-acylations, demonstrating the systematic construction required for complex derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies in Non-Clinical Research Contexts

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications to the this compound scaffold influence its biological activity. In these non-clinical studies, a series of analogs is synthesized and evaluated in biological assays to build a model of the pharmacophore and guide further optimization.

A representative SAR study on piperidine derivatives targeting the enzyme MenA from Mycobacterium tuberculosis illustrates this process. nih.gov Researchers systematically modified a lead compound, dividing it into three distinct regions for elaboration. By synthesizing and testing a library of 68 compounds, they could determine the effect of each modification. This campaign led to the identification of novel inhibitors with potent activity against both the enzyme and the bacterium, alongside substantially improved pharmacokinetic properties. nih.gov

The data below, derived from a study on σ1 receptor ligands, demonstrates how subtle changes to the nitrogen substituent of a piperidine ring can dramatically impact binding affinity. This is directly relevant to the this compound scaffold, where the N-substituent is a primary point of modification. The study revealed that a methyl group on the piperidine nitrogen resulted in particularly high affinity and selectivity for the σ1 receptor, whereas replacing it with a proton (H) or a larger ethyl group led to a significant decrease in affinity. researchgate.net

CompoundPiperidine N-Substituentσ1 Receptor Affinity (Ki in nM)Reference
Analog A-H148 researchgate.net
Analog B-CH3 (Methyl)1.8 researchgate.net
Analog C-CH2CH3 (Ethyl)40 researchgate.net
Analog D-SO2C7H7 (Tosyl)152 researchgate.net

Similarly, SAR studies on derivatives of YC-1, a soluble guanylate cyclase (sGC) stimulator, show the impact of substitution at other positions. In one series of analogs, converting a hydrogen at a specific position (R¹) to a methyl group significantly enhanced inhibitory activity against Vascular Endothelial Growth Factor (VEGF), while substitution with a larger morpholinomethyl group resulted in only moderate activity, highlighting the sensitivity of the target to steric effects. nih.gov

Compound SeriesR¹ SubstituentVEGF Inhibition (%)Reference
74b/76b-H14-23% nih.gov
74c-CH3 (Methyl)97% nih.gov
74d-CH2CN (Cyanomethyl)Slightly Decreased Activity nih.gov
74f-CH2-MorpholineModerate Inhibition nih.gov

These examples underscore a fundamental principle: even minor changes to the structure of a piperidine-based scaffold can lead to profound differences in biological function. Through systematic SAR studies, researchers can develop a detailed understanding of the molecular interactions driving activity, enabling the design of more potent and selective compounds. rsc.org

Emerging Research Directions and Future Perspectives on 1 Methylthio Methyl Piperidine Systems

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives with precise three-dimensional arrangements of atoms, known as stereoselectivity, is a critical area of research. nih.govnih.gov Scientists are actively developing new and efficient methods to create specific stereoisomers of 1-[(Methylthio)methyl]piperidine and related compounds. These methods are crucial because different stereoisomers of a molecule can have vastly different biological activities and physical properties.

Recent advancements in catalysis have opened new avenues for the stereoselective synthesis of functionalized piperidines. nih.govtandfonline.comresearchgate.net For instance, the use of chiral catalysts in reactions can guide the formation of a desired stereoisomer with high precision. Researchers are exploring various catalytic systems, including those based on transition metals and organocatalysts, to achieve high yields and excellent stereocontrol in the synthesis of piperidine-containing molecules. nih.govresearchgate.netbohrium.com The development of these methodologies is essential for producing enantiomerically pure compounds for further investigation and application. researchgate.net

One promising approach involves the asymmetric functionalization of the piperidine ring, where specific positions on the ring are selectively modified. nih.gov Techniques such as asymmetric cyclopropanation followed by reductive ring-opening have been explored to introduce functional groups at specific sites with defined stereochemistry. nih.gov The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, plays a vital role in maximizing the stereoselectivity of these transformations. nih.gov

Table 1: Examples of Stereoselective Synthesis Strategies for Piperidine Derivatives

StrategyCatalyst/ReagentKey Feature
Asymmetric C-H FunctionalizationChiral Dirhodium CatalystsDirect introduction of functional groups with stereocontrol. nih.gov
Asymmetric CyclopropanationChiral CatalystsFormation of a cyclopropane (B1198618) ring which can be opened to yield functionalized piperidines. nih.gov
Reductive AminationChiral AuxiliariesUse of chiral starting materials to guide the stereochemical outcome.
BiocatalysisEnzymes (e.g., lipases, dehydrogenases)Highly selective transformations under mild conditions. mdpi.com

This table provides a simplified overview of strategies that could be adapted for the stereoselective synthesis of this compound derivatives.

Exploration of Untapped Catalytic and Material Science Potentials

The unique structural features of this compound, particularly the presence of both a nitrogen atom within the piperidine ring and a sulfur atom in the methylthio group, suggest significant potential in catalysis and material science. acs.orgacs.org The sulfur atom, being a soft donor, can coordinate strongly with soft metal ions, while the nitrogen atom provides an additional coordination site. acs.org This dual-coordination capability makes it an interesting ligand for the development of novel metal complexes with potential catalytic activities. researchgate.netrsc.orgcdnsciencepub.com

In the realm of catalysis, complexes of this compound and its derivatives could be designed to catalyze a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents on the piperidine ring or the methylthio group, allowing for the optimization of catalytic performance. nih.gov For example, such complexes could be explored as catalysts in cross-coupling reactions, hydrogenations, or polymerizations. rsc.org

In material science, the ability of the thioether group to interact with metal surfaces could be exploited in the development of self-assembled monolayers and functional coatings. Furthermore, the incorporation of the this compound moiety into polymer structures could lead to new materials with tailored properties, such as specific metal-binding capabilities or responsiveness to external stimuli like oxidation. nih.govmdpi.com The study of cyclic thioethers has revealed their potential as glass-formers, opening possibilities for applications in areas where amorphous materials with high glass transition temperatures are required. mdpi.com

Integration with Advanced Computational Modeling Techniques for Predictive Research

Computational modeling has become an indispensable tool in modern chemical research, enabling scientists to predict and understand the behavior of molecules at the atomic level. rsc.orgresearchgate.netcolab.ws For this compound systems, techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being increasingly utilized to gain insights into their structural, electronic, and dynamic properties. rsc.orgresearchgate.net

DFT calculations can be employed to investigate the geometric and electronic structure of this compound and its derivatives. rsc.orgresearchgate.net These calculations can help in understanding the nature of bonding, predicting reactivity, and rationalizing experimental observations. For instance, DFT studies can elucidate how the electronic properties of the sulfur and nitrogen atoms are influenced by substituents on the piperidine ring, which is crucial for designing new catalysts and materials. nih.gov

Molecular dynamics simulations, on the other hand, provide a way to study the dynamic behavior of these molecules over time. mdpi.commdpi.com This is particularly useful for understanding how this compound and its derivatives interact with other molecules, such as biological targets or solvent molecules. nih.gov MD simulations can reveal the preferred conformations of the molecule, the nature of intermolecular interactions, and the free energy landscapes of binding processes, thereby guiding the design of new compounds with specific functions. nih.gov

Table 2: Applications of Computational Modeling in the Study of this compound Systems

Modeling TechniqueApplicationPredicted Properties
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity.Bond lengths, bond angles, Mulliken charges, HOMO-LUMO energy gaps. researchgate.net
Molecular Dynamics (MD)Simulation of dynamic behavior and intermolecular interactions.Conformational changes, binding affinities, diffusion coefficients. mdpi.comnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Study of enzymatic reactions and ligand-receptor interactions.Reaction pathways, activation energies, binding modes.

This table highlights the potential applications of various computational techniques in the predictive research of this compound systems.

Design and Synthesis of Derivatives for Advanced Non-Clinical Probes and Tools

The structural scaffold of this compound offers a versatile platform for the design and synthesis of derivatives that can serve as advanced non-clinical probes and research tools. nih.govresearchgate.net By strategically modifying the core structure, researchers can create molecules with specific properties that allow them to interrogate biological systems or facilitate chemical processes.

For example, by attaching fluorescent tags or other reporter groups to the piperidine ring or the methylthio moiety, scientists can develop molecular probes for imaging and sensing applications. These probes could be designed to selectively bind to specific biological targets, allowing for their visualization and quantification within cells or tissues.

Furthermore, derivatives of this compound can be synthesized to act as specific inhibitors or modulators of enzymes or receptors. nih.gov Such compounds are invaluable tools for studying the function of these biological macromolecules and for validating them as potential drug targets. The synthesis of a library of derivatives with systematic variations in their structure can help in establishing structure-activity relationships (SAR), providing crucial information for the development of more potent and selective compounds. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-[(Methylthio)methyl]piperidine, and how can reaction conditions be optimized?

Methodological Answer :

  • Nucleophilic substitution : React piperidine with (methylthio)methyl chloride under basic conditions (e.g., NaOH in dichloromethane). Monitor reaction progress via TLC or GC-MS .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product. Confirm purity (>95%) via HPLC or NMR .
  • Optimization : Adjust solvent polarity, temperature, and stoichiometry to minimize side reactions (e.g., oxidation of the thioether group). Refer to piperidine alkylation protocols for analogous compounds .

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to identify the methylthio (-SCH3_3) proton resonance (~δ 2.1 ppm) and piperidine ring protons (δ 1.4–2.7 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) .
  • Elemental analysis : Verify C, H, N, and S content to rule out impurities.
  • Stability testing : Store under inert atmosphere (N2_2) at 4°C to prevent degradation, as sulfur-containing compounds are prone to oxidation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer :

  • Hazard mitigation : Wear nitrile gloves and safety goggles due to acute dermal/oral toxicity (Category 4). Use fume hoods to avoid inhalation risks .
  • Emergency response : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Maintain emergency contact numbers for toxicology consultations .
  • Waste disposal : Neutralize with oxidizing agents (e.g., hydrogen peroxide) before disposal to degrade thioether groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

Methodological Answer :

  • Scaffold modification : Synthesize analogs by varying substituents on the piperidine ring or methylthio group. Compare binding affinity in receptor assays (e.g., GPCR targets) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets. Validate with in vitro assays (IC50_{50}/EC50_{50} measurements) .
  • Data interpretation : Address contradictions in SAR by analyzing steric/electronic effects. For example, bulkier substituents may reduce membrane permeability despite higher receptor affinity .

Q. What strategies resolve conflicting data on the metabolic stability of this compound in preclinical studies?

Methodological Answer :

  • In vitro assays : Conduct microsomal stability tests (human/rat liver microsomes) with LC-MS quantification. Compare half-life (t1/2_{1/2}) across species to identify interspecies variability .
  • Isotope labeling : Use 14C^{14}C-labeled compound to track metabolic pathways and identify oxidation products (e.g., sulfoxide/sulfone derivatives) .
  • Controlled variables : Standardize incubation conditions (pH, temperature) and enzyme concentrations to minimize experimental noise .

Q. How can researchers design a robust literature review framework to contextualize this compound within piperidine pharmacology?

Methodological Answer :

  • Search strategy : Use PICO framework (Population: piperidine derivatives; Intervention: methylthio modification; Comparison: other substituents; Outcome: bioactivity/toxicity) to query databases like PubMed and SciFinder .
  • Critical appraisal : Prioritize primary sources (e.g., ACS journals) over vendor databases. Exclude non-peer-reviewed platforms (e.g., BenchChem) .
  • Gap analysis : Tabulate reported activities (e.g., antimicrobial, CNS modulation) and highlight understudied areas (e.g., pharmacokinetics) .

Q. What experimental approaches validate the computational prediction of this compound’s solubility and partition coefficient (logP)?

Methodological Answer :

  • Solubility testing : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. Compare results with COSMO-RS predictions .
  • logP determination : Perform octanol-water partitioning experiments. Address discrepancies between experimental and computed values (e.g., ChemAxon vs. experimental) by verifying compound purity .
  • Correlation analysis : Use linear regression to assess the relationship between logP and bioactivity datasets .

Q. How can researchers troubleshoot low yields in large-scale synthesis of this compound?

Methodological Answer :

  • Process optimization : Scale reactions using flow chemistry to improve heat/mass transfer. Monitor exothermic reactions with in-line IR spectroscopy .
  • Byproduct analysis : Characterize impurities via LC-MS and adjust reaction stoichiometry (e.g., excess alkylating agent) to suppress dimerization .
  • Cost-benefit analysis : Compare batch vs. continuous synthesis for time/labor efficiency. Use DOE (Design of Experiments) to identify critical parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.